2-Methylisouronium sulfate

Solubility Formulation Process Chemistry

Researchers synthesizing 5-fluorouracil require O-methylisourea specifically-S-methylisothiouronium sulfate cannot substitute due to incompatible leaving group chemistry. 2-Methylisouronium sulfate (O-methylisourea hemisulfate) provides the correct O-alkylated pseudourea structure for cyclization with fluorinated precursors. • Structurally verified O-methylation (oxygen-linked, not sulfur-linked) ensures successful 5-FU cyclization • 1000 g/L aqueous solubility at 20°C enables ambient-temperature processing • ≥98% purity with defined mp 163-167°C for batch-to-batch consistency • Ambient storage and shipping; stable hemisulfate salt form

Molecular Formula C4H14N4O6S
Molecular Weight 246.25 g/mol
Cat. No. B13733464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylisouronium sulfate
Molecular FormulaC4H14N4O6S
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESCOC(=[NH2+])N.COC(=[NH2+])N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
InChIKeyQSCPQKVWSNUJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylisouronium Sulfate: Core Properties & Procurement


2-Methylisouronium sulfate, also identified as O-Methylisourea hemisulfate (CAS 52328-05-9), is an O-alkylated pseudourea derivative with the molecular formula C₄H₁₄N₄O₆S and molecular weight 246.24 g/mol [1]. This white to off-white crystalline solid exhibits a melting point range of 163-167°C and demonstrates high aqueous solubility of 1000 g/L at 20°C . The compound is commercially available as the hemisulfate salt (bis(2-methylisouronium) sulfate) at purity grades exceeding 98.0% . Its structural identity, with methylation occurring on the oxygen atom rather than sulfur, distinguishes it fundamentally from S-alkylated isothiouronium analogs [1].

O-methylation chemistry: Enables pyrimidine and guanidine synthesis workflows

Aqueous-processable reagent: High water solubility supports ambient-temperature reactions

Industrial-grade specifications: 98%+ purity grades with CoA for pharmaceutical intermediate manufacturing

Why 2-Methylisouronium Sulfate Cannot Be Substituted


Despite nominal similarity in nomenclature, 2-methylisouronium sulfate (O-methylisourea hemisulfate) and S-methylisothiouronium sulfate are chemically and functionally non-interchangeable. The critical distinction lies in the methylation site: O-methylation in 2-methylisouronium sulfate yields an oxygen-linked methyl carbamimidate structure, whereas S-methylation in S-methylisothiouronium sulfate produces a sulfur-linked methylthioformamidine derivative [1]. This structural divergence dictates entirely distinct reactivity profiles: O-methylisourea functions as an O-alkylating agent suitable for synthesizing pyrimidine nucleobases and guanidine derivatives , while S-methylisothiouronium salts serve as guanidinylation reagents or iNOS inhibitors . Attempted substitution in pharmaceutical intermediate synthesis, particularly in 5-fluorouracil production routes, will result in failed cyclization or incorrect product formation due to incompatible leaving group chemistry.

Target product O-Methylisourea hemisulfate
Potential substitute S-Methylisothiouronium sulfate

O-methylation yields an oxygen-linked carbamimidate; S-methylation produces a sulfur-linked thioformamidine. This structural divergence dictates incompatible reactivity in cyclization routes, making direct substitution infeasible without re-validating the entire synthetic pathway.

Quantitative Differentiation vs. Structural Analogs


Water Solubility Comparison

2-Methylisouronium sulfate (O-methylisourea hemisulfate) exhibits water solubility of 1000 g/L at 20°C . In contrast, S-methylisothiouronium sulfate shows substantially lower solubility: its free base (S-methylisothiourea) is described as "soluble in hot water" but not cold water, with the sulfate salt requiring dissolution at elevated temperatures . The hemisulfate salt form of 2-methylisouronium enhances aqueous processability for industrial-scale reactions conducted at ambient temperatures .

Water solubility
Cross-study comparable
1000 g/L at 20°C
S-analog: Requires hot water; quantitative 20°C limit unavailable
Supports ambient-temperature aqueous processing
Process-scale solvent selection may benefit from this solubility difference
Solubility Formulation Process Chemistry

Melting Point Comparison

2-Methylisouronium sulfate (O-methylisourea hemisulfate) has a reported melting point range of 163-167°C (lit.) . S-Methylisothiouronium sulfate (CAS 2260-00-6) decomposes at 244°C, but the free base (S-methylisothiourea, CAS 2986-19-8) cannot be isolated, with its hydrochloride salt melting at 59-60°C . The stable, well-defined melting point of 2-methylisouronium sulfate at moderate temperatures supports reliable identity verification and quality control during procurement acceptance testing without requiring extreme heating conditions.

Melting point
Cross-study comparable
163–167°C
S-analog sulfate: 244°C (decomp.); HCl salt: 59–60°C
Enables standard identity verification without decomposition
Reduces QC complexity for procurement acceptance testing
Storage Stability Procurement Specifications Handling

Synthetic Route Compatibility

2-Methylisouronium sulfate is synthesized via O-alkylation of urea using dimethyl sulfate, yielding the O-methylated pseudourea structure [1]. This O-methylation product serves as a critical intermediate for cyclization to pyrimidine derivatives including 5-fluorouracil and anthelmintic imidazoles . In contrast, S-methylisothiouronium sulfate is produced via S-alkylation of thiourea with dimethyl sulfate at elevated temperatures (110-120°C) . The S-methylated analog cannot substitute in O-methylisourea-dependent cyclization routes because the sulfur-linked methyl group lacks the leaving-group characteristics of the oxygen-linked methoxy moiety required for pyrimidine ring formation [2]. This functional incompatibility means procurement of the wrong regioisomer results in complete synthetic failure.

Synthetic route
Class-level inference
O-alkylation product; cyclization-compatible
S-alkylated analog cannot participate in pyrimidine ring formation
Regioselectivity is absolute for pyrimidine synthesis
Procurement of the wrong regioisomer risks synthetic failure
Organic Synthesis Reaction Selectivity Pharmaceutical Intermediates

Purity Grade Availability & Quality Control

2-Methylisouronium sulfate (O-methylisourea hemisulfate) is commercially available at purity grades including 98.0+% (by nitrogen analysis), 99%, and 94% minimum . These specifications are consistently reported across multiple reputable vendors including TCI America, Thermo Scientific Chemicals, and Aladdin Scientific . Analytical certificates of analysis (CoA) typically include melting point verification (163-167°C) and nitrogen content titration . In contrast, S-methylisothiouronium sulfate is predominantly marketed as a biochemical research tool (iNOS inhibitor) with less emphasis on industrial-scale purity specifications for bulk chemical synthesis .

Purity grades
Supporting evidence
98.0+%, 99%, 94% min. with CoA
S-analog: Limited industrial purity tiering available
Supports GMP-aligned pharmaceutical procurement
Vendor documentation should be reviewed per batch
Procurement Quality Assurance Vendor Specifications

Validated Application Scenarios


5-Fluorouracil Antineoplastic Intermediate

2-Methylisouronium sulfate serves as an essential O-methylisourea source in the synthesis of 5-fluorouracil, a widely prescribed antineoplastic agent . In this validated route, the intermediate is combined with a fluorinated precursor, undergoing cyclization to form 2-methoxy-5-fluorouracil, which is subsequently hydrolyzed to 5-fluorouracil [1]. The high water solubility (1000 g/L at 20°C) and defined purity specifications (98.0+%) enable aqueous-phase processing at ambient temperatures, reducing energy input and simplifying reactor operations . S-Methylisothiouronium sulfate is structurally incapable of participating in this cyclization, making O-methylisourea the irreplaceable reagent for this synthetic pathway [1].

Anthelmintic Imidazole Synthesis

2-Methylisouronium sulfate (O-methylisourea hemisulfate) is employed in the synthesis of anthelmintic imidazole compounds . The O-methylated structure provides the appropriate electrophilic character for condensation reactions that construct the imidazole ring system . The compound's stability at room temperature and consistent melting point (163-167°C) facilitate reliable storage and quality verification in multi-step pharmaceutical manufacturing campaigns [1].

(D,L)-Arginine Methyl Ester Analogs for Antiarrhythmic Activity

O-Methylisourea hemisulfate has been utilized as a reagent in preparing (D,L)-arginine methyl ester analogs that exhibit antiarrhythmic activity . This application leverages the O-methyl carbamimidate functionality for guanidinylation or related transformations in amino acid derivative synthesis . The high purity specifications (≥98.0%) support reproducible reaction outcomes in medicinal chemistry and preclinical candidate synthesis programs [1].

Industrial-Scale Guanidine Derivative Synthesis

2-Methylisouronium sulfate reacts with primary or secondary amines to produce alkylguanidinium derivatives, a reaction exploited in the synthesis of pharmaceutical agents and agrochemical intermediates . The hemisulfate salt form provides enhanced handling characteristics and storage stability at ambient conditions compared to the free base [1]. The compound's solubility profile (soluble in water, methanol, and ethanol) offers flexibility in solvent selection for process optimization .

Application
Selection Property
Validation Focus
5-Fluorouracil intermediate synthesis
O-methyl carbamimidate cyclization reactivity
Aqueous-phase processing and purity verification
Anthelmintic imidazole ring construction
Electrophilic condensation compatibility
Melting point identity check and ambient storage stability
Guanidine derivative synthesis
Reactivity with primary/secondary amines
Solvent flexibility and salt-form handling characteristics
Amino acid analog preparation
Guanidinylation transformation capability
Reproducible reaction outcomes at ≥98% purity

Technical Documentation Hub

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